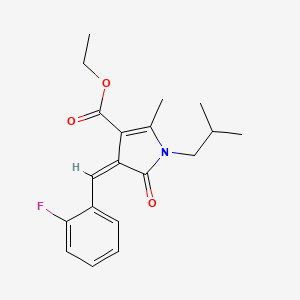
ethyl (4Z)-4-(2-fluorobenzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Fluorbenzyliden-Gruppe, einen Pyrrolring und eine Ester-Funktion beinhaltet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 2-Fluorbenzaldehyd mit einem geeigneten Pyrrolderivat unter kontrollierten Bedingungen. Die Reaktion wird oft von einer Base wie Natriumhydroxid oder Kaliumcarbonat katalysiert, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Syntheseprozesses verbessern. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR), werden eingesetzt, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
The synthesis of ETHYL (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group and other substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Nukleophile Substitutionsreaktionen können an der Fluorbenzyliden-Gruppe auftreten, wobei Nukleophile wie Amine oder Thiole das Fluoratom ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Amine, Thiole, polare aprotische Lösungsmittel wie Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Carbonsäuren oder Ketone entstehen, während bei der Reduktion Alkohole oder Amine entstehen können. Substitutionsreaktionen führen in der Regel zur Bildung neuer Derivate mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein in der organischen Synthese, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Als Leitverbindung in der Arzneimittelforschung und -entwicklung untersucht, insbesondere wegen ihrer potenziellen therapeutischen Wirkungen.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und somit antikanzerogene Eigenschaften aufweisen. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of ETHYL (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethyl-(4Z)-4-Benzyliden-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat: Fehlt das Fluoratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
Methyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat: Besitzt eine Methylester-Gruppe anstelle einer Ethylester-Gruppe, was sich möglicherweise auf seine Löslichkeit und pharmakokinetischen Eigenschaften auswirkt.
Die Einzigartigkeit von Ethyl-(4Z)-4-(2-Fluorbenzyliden)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C19H22FNO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
ethyl (4Z)-4-[(2-fluorophenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22FNO3/c1-5-24-19(23)17-13(4)21(11-12(2)3)18(22)15(17)10-14-8-6-7-9-16(14)20/h6-10,12H,5,11H2,1-4H3/b15-10- |
InChI-Schlüssel |
YBTYDKATKCXHCU-GDNBJRDFSA-N |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC=C2F)CC(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2F)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
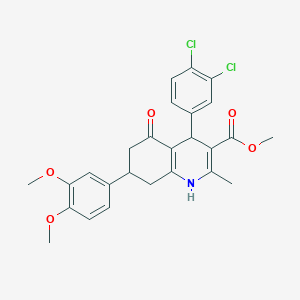
![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
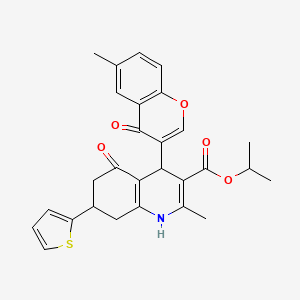
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)
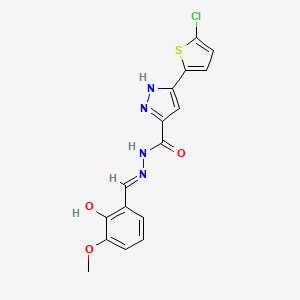
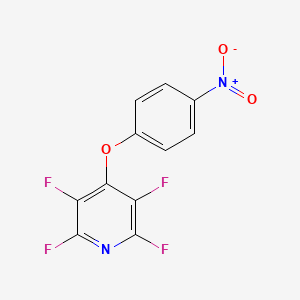
![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
